molecular formula C14H17N3 B13943000 1-(4-Isoquinolinyl)-homopiperazine

1-(4-Isoquinolinyl)-homopiperazine

Cat. No.: B13943000
M. Wt: 227.30 g/mol
InChI Key: KZISNXPRKLLSJW-UHFFFAOYSA-N
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Description

1-(4-Isoquinolinyl)-homopiperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an isoquinoline moiety with a homopiperazine ring, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isoquinolinyl)-homopiperazine typically involves the reaction of isoquinoline derivatives with homopiperazine under specific conditions. One common method includes the use of isoquinoline-4-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with homopiperazine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isoquinolinyl)-homopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Isoquinolinyl)-homopiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the homopiperazine ring can enhance binding affinity and selectivity. This dual interaction allows the compound to modulate various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)isoquinoline

InChI

InChI=1S/C14H17N3/c1-2-5-13-12(4-1)10-16-11-14(13)17-8-3-6-15-7-9-17/h1-2,4-5,10-11,15H,3,6-9H2

InChI Key

KZISNXPRKLLSJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=CN=CC3=CC=CC=C32

Origin of Product

United States

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